molecular formula C19H21NO2 B5882600 2-[(2,3-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline

2-[(2,3-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5882600
M. Wt: 295.4 g/mol
InChI Key: YQPAHHBTEWMLGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,3-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmacological agent. This compound belongs to the class of isoquinolines and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 2-[(2,3-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects by modulating various signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes in the body. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(2,3-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments is its relatively low toxicity. However, this compound is not readily available and requires a multi-step synthesis process, which can be time-consuming and expensive.

Future Directions

There are several future directions for the research on 2-[(2,3-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline. One potential direction is to further explore its potential as a cancer therapeutic agent. Another direction is to investigate its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis process for more efficient and cost-effective production.
In conclusion, this compound is a promising compound with potential pharmacological applications. Its synthesis process is complex, but its low toxicity makes it a viable candidate for further research. Future studies should focus on exploring its potential as a therapeutic agent for cancer and neurodegenerative diseases, as well as optimizing its synthesis process for more efficient production.

Synthesis Methods

The synthesis of 2-[(2,3-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline involves a multi-step process. The initial step involves the reaction of 2,3-dimethylphenol with acetic anhydride to form 2,3-dimethylphenyl acetate. This compound is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a catalyst to yield the desired product.

Scientific Research Applications

The potential pharmacological applications of 2-[(2,3-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline have been extensively studied. This compound has shown promising results in the treatment of various diseases, including cancer, Parkinson's disease, and Alzheimer's disease. It has also shown potential as an anti-inflammatory agent.

properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2,3-dimethylphenoxy)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-14-6-5-9-18(15(14)2)22-13-19(21)20-11-10-16-7-3-4-8-17(16)12-20/h3-9H,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPAHHBTEWMLGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)N2CCC3=CC=CC=C3C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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